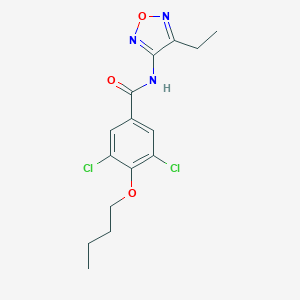
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile, also known as DBCC, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DBCC belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and physiological effects:
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the anti-apoptotic protein Bcl-2. Additionally, 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has been reported to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In animal studies, 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit tumor growth and metastasis without causing significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the synthesis of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile is complex and requires specialized equipment and expertise. Additionally, the stability of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile in biological systems is not well understood, and further studies are needed to optimize its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research and development of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile in vivo. Moreover, the combination of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile with other chemotherapeutic agents may enhance its antitumor activity and reduce the risk of drug resistance. Finally, the development of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile derivatives with improved selectivity and potency may lead to the discovery of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile is a promising compound with potential applications in various scientific research fields. Its potent antitumor activity, anti-inflammatory and analgesic effects, and low toxicity make it a potential candidate for the development of new drugs. Further studies are needed to optimize its synthesis, elucidate its mechanism of action, and explore its potential applications in combination with other drugs.
Synthesemethoden
The synthesis of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile involves the condensation of 4-butoxybenzaldehyde with malononitrile followed by cyclization with ammonium acetate. The resulting compound is then reacted with hydrazine hydrate to obtain 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile. The synthesis method of 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has shown promising applications in various scientific research fields, including medicinal chemistry, drug discovery, and biological studies. 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile has shown anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
Produktname |
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2,7-diamino-4-(4-butoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-10-24-15-7-4-13(5-8-15)19-16-9-6-14(22)11-18(16)25-20(23)17(19)12-21/h4-9,11,19H,2-3,10,22-23H2,1H3 |
InChI-Schlüssel |
XAKXQLJJEMGOAW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)




![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)


![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)
